molecular formula C9H10BNO2 B067260 (1-Methyl-1H-indol-2-yl)boronic acid CAS No. 191162-40-0

(1-Methyl-1H-indol-2-yl)boronic acid

Cat. No.: B067260
CAS No.: 191162-40-0
M. Wt: 174.99 g/mol
InChI Key: CBPBJUTWVXLSER-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indol-2-yl)boronic acid is an organic boronic acid compound with the molecular formula C9H10BNO2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Methyl-1H-indol-2-yl)boronic acid is typically synthesized through the reaction of N-methylindole with tri(benzoxy)borate under basic conditions . The reaction involves the formation of a boronate ester intermediate, which is subsequently hydrolyzed to yield the boronic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in solid form and stored under inert atmosphere at low temperatures to maintain stability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • (1-Methyl-1H-indole-3-yl)boronic acid
  • (1-Methyl-1H-indole-5-yl)boronic acid
  • (1-Methyl-1H-indole-7-yl)boronic acid

Comparison: (1-Methyl-1H-indol-2-yl)boronic acid is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling .

Biological Activity

(1-Methyl-1H-indol-2-yl)boronic acid is a compound that combines the structural features of indole with a boronic acid functional group, which imparts unique chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and microbial infections.

The molecular formula of this compound is C9H10BNO2C_9H_{10}BNO_2, with a molecular weight of approximately 175.99 g/mol. The presence of the boronic acid group allows for reversible covalent bonding with diols, making it a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties
Studies have shown that indole derivatives, including this compound, can act as inhibitors of various enzymes associated with cancer progression. For instance, it has been investigated for its potential as a kinase inhibitor, which is critical in the treatment of cancers due to its role in signaling pathways that regulate cell growth and survival .

2. Antibacterial Activity
The antibacterial properties of boronic acids are well-documented. Research suggests that this compound may inhibit bacterial growth by interfering with essential cellular processes. Specific studies have reported effective inhibition against strains such as Escherichia coli, indicating its potential use in developing new antibacterial agents .

3. Antioxidant Activity
The compound has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. In vitro studies have shown that it can scavenge free radicals effectively, contributing to its potential therapeutic applications .

The mechanism by which this compound exerts its biological effects primarily involves its ability to form reversible covalent bonds with biological molecules. This property allows it to modulate enzyme activities and influence metabolic pathways critical for cellular function and disease progression.

Case Studies

Several studies have explored the biological activity of this compound:

  • Kinase Inhibition Study : A study focused on the design and synthesis of indole-based compounds for inhibiting specific kinases involved in cancer signaling pathways demonstrated that derivatives of this compound showed promising inhibitory activity against target kinases .
  • Antibacterial Evaluation : In an investigation assessing the antibacterial efficacy of various boronic acids, this compound exhibited notable activity against E. coli, highlighting its potential as a lead compound for antibiotic development .
  • Antioxidant Assessment : A comparative study on the antioxidant properties of several indole derivatives revealed that this compound had a lower IC50 value than some known antioxidants, suggesting superior efficacy in radical scavenging .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Activity TypeObserved EffectReference
AnticancerInhibition of kinase activity
AntibacterialEffective against E. coli
AntioxidantStrong free radical scavenging

Properties

IUPAC Name

(1-methylindol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPBJUTWVXLSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2N1C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627927
Record name (1-Methyl-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191162-40-0
Record name B-(1-Methyl-1H-indol-2-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191162-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-indole-2-boronic acid
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Synthesis routes and methods

Procedure details

1-Methylindole (0.38 mL, 3 mmol) was dissolved in THF (10 mL), and the solution was cooled to -78° C. To this solution was added sec-butyllithium (1.9 mL, 2.5 mmol), and the reaction mixture was stirred for 20 minutes. Trimethyl borate (0.34 mnL, 3 mmol) was added at -78° C., and the mixture was stirred and allowed to warm to room temperature. The reaction was quenched with water, and the solvents were removed under vacuum. The residue was taken directly to the next step.
Quantity
0.38 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
3 mmol
Type
reactant
Reaction Step Three

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